molecular formula C19H14 B135079 10-Methylbenz[a]anthracene CAS No. 2381-15-9

10-Methylbenz[a]anthracene

Cat. No. B135079
CAS RN: 2381-15-9
M. Wt: 242.3 g/mol
InChI Key: WUMGYHICFXGLAB-UHFFFAOYSA-N
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Description

10-Methylbenz[a]anthracene is a chemical compound with the molecular formula C19H14 . It is a derivative of benz[a]anthracene, with a methyl group attached to the 10th carbon atom . It contains a total of 36 bonds, including 22 non-hydrogen bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .


Synthesis Analysis

The synthesis of 9- and 10-methylbenz[a]anthracenes has been described in various studies . These methods are reported to be simple and convenient, providing the compounds in good yields and high purity .


Molecular Structure Analysis

The molecular structure of 10-Methylbenz[a]anthracene includes a total of 36 bonds; 22 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings . The IUPAC Standard InChI for this compound is InChI=1S/C19H14/c1-13-6-7-15-11-16-9-8-14-4-2-3-5-18 (14)19 (16)12-17 (15)10-13/h2-12H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 10-Methylbenz[a]anthracene are not widely reported, it is known that methyl substitution in benz[a]anthracene leads to isomeric derivatives with distinctly different carcinogenic potencies . These differences in carcinogenic activity can be explained by examining the presumed in vivo metabolic transformations of these compounds using molecular orbital reactivity indices .


Physical And Chemical Properties Analysis

10-Methylbenz[a]anthracene has a molecular weight of 242.3 g/mol . It has a XLogP3 value of 6.4, indicating its lipophilicity . It has no hydrogen bond donors or acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 242.109550447 g/mol .

Scientific Research Applications

Intramolecular Behaviors and Chemical Transformations

A study by Kendall and Shechter (2001) highlighted the intramolecular behaviors of anthryldicarbenic systems, such as dibenzo[b,f]pentalene and 1H,5H-dicyclobuta[de,kl]anthracene, derived from 10-Methylbenz[a]anthracene-related compounds. Their research sheds light on the carbenic decomposition and formation of complex chemical structures, opening avenues for creating novel organic compounds with potential applications in material science and organic synthesis (Kendall & Shechter, 2001).

Synthesis of Molecular Electronics Materials

Bałczewski et al. (2006) described the synthesis of a 10-Benzyloxy-1,2,3-trimethoxy-6,7-(methylene-1,3-dioxy)anthracene, a derivative aimed for use in molecular electronics. This work demonstrates the potential of 10-Methylbenz[a]anthracene derivatives in the development of materials for electronic applications, showcasing their utility in creating more efficient and versatile electronic devices (Bałczewski et al., 2006).

Environmental Applications: PAHs Detection

Research involving the development of novel nano-adsorbents for magnetic solid-phase extraction of polycyclic aromatic hydrocarbons (PAHs) in environmental samples has also been reported. Fe3O4@ionic liquid@methyl orange nanoparticles were synthesized for the extraction of PAHs, indicating the role of 10-Methylbenz[a]anthracene derivatives in environmental monitoring and pollution control efforts (Liu et al., 2014).

Antibacterial Activity

Nurbayti et al. (2022) synthesized 1,3,5,7-tetrahydroxy-9,10-anthraquinone and anthrone derivatives to assess their antibacterial activity. This study underscores the biomedical applications of compounds related to 10-Methylbenz[a]anthracene, highlighting their potential as antibacterial agents (Nurbayti, Mujahidin, & Syah, 2022).

Photophysical Properties and Sensor Applications

Densil et al. (2018) explored the aggregation-induced emission enhancement of anthracene-derived Schiff base compounds. Their findings point to the utility of 10-Methylbenz[a]anthracene derivatives in sensing applications, including the detection of bovine serum albumin and optical cell imaging, demonstrating their potential in biosensing and diagnostic technologies (Densil et al., 2018).

Safety And Hazards

10-Methylbenz[a]anthracene is considered a hazardous substance . It is advised to avoid dust formation, ingestion, and inhalation, and to avoid getting it in the eyes, on the skin, or on clothing . It is also advised to keep containers tightly closed in a dry, cool, and well-ventilated place, and to protect from direct sunlight .

properties

IUPAC Name

10-methylbenzo[a]anthracene
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InChI

InChI=1S/C19H14/c1-13-6-7-15-11-16-9-8-14-4-2-3-5-18(14)19(16)12-17(15)10-13/h2-12H,1H3
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InChI Key

WUMGYHICFXGLAB-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C=C2C=C1
Source PubChem
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Molecular Formula

C19H14
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DSSTOX Substance ID

DTXSID0073293
Record name 10-Methylbenz[a]anthracene
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Molecular Weight

242.3 g/mol
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Physical Description

Yellow solid; [HSDB]
Record name 10-Methylbenz(a)anthracene
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Solubility

In water, 5.5X10-2 mg/L at 27 °C, Insoluble in water, Soluble in ethanol, acetic acid
Record name 10-Methylbenz(a)anthracene
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Vapor Pressure

0.0000001 [mmHg]
Record name 10-Methylbenz(a)anthracene
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Product Name

10-Methylbenz[a]anthracene

Color/Form

Yellow plates from alcohol

CAS RN

2381-15-9
Record name 10-Methylbenz[a]anthracene
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Melting Point

184 °C
Record name 10-Methylbenz(a)anthracene
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